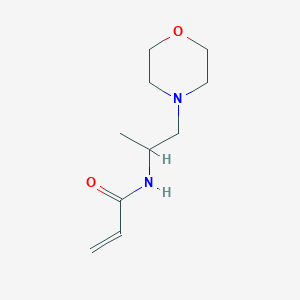
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline, also known as MTA, is a compound that has been extensively studied for its potential use in scientific research. MTA has shown promise in a variety of applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for a range of diseases.
Mécanisme D'action
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is thought to work by inhibiting the activity of certain enzymes, including PDE5. This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to increase levels of cGMP, which can lead to increased blood flow and vasodilation. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. One area of interest is the potential use of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline and to identify other proteins that may be affected by N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. Finally, research could be conducted to develop new synthesis methods for N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline that would allow for larger quantities to be produced.
Méthodes De Synthèse
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with 4-methyl-1,2,4-triazol-3-amine to produce N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used to study the function of the protein PDE5, which is involved in the regulation of blood flow. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been studied for its potential therapeutic use in a range of diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-12-6-8-14(9-7-12)18-15-5-3-4-13(10-15)16-19-17-11-20(16)2/h3-5,10-12,14,18H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDHYPCMDIIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)


![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)